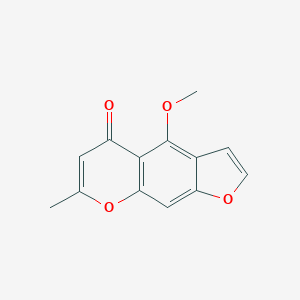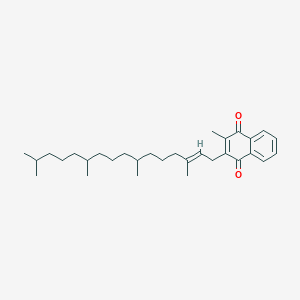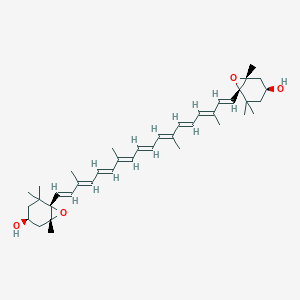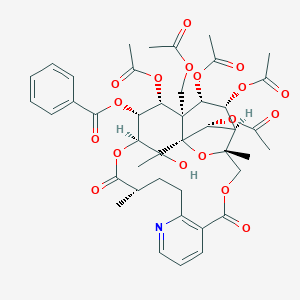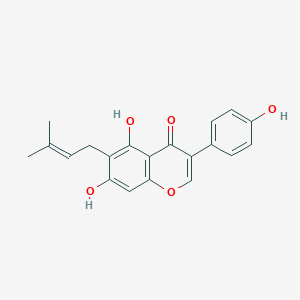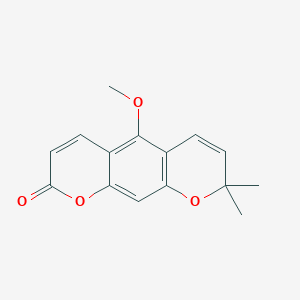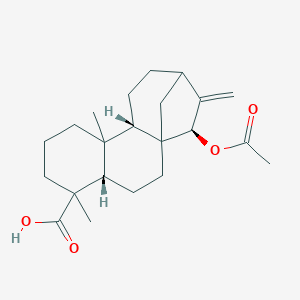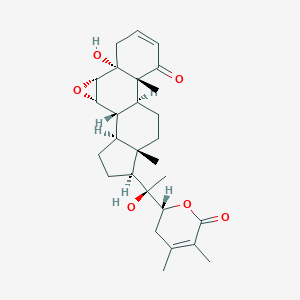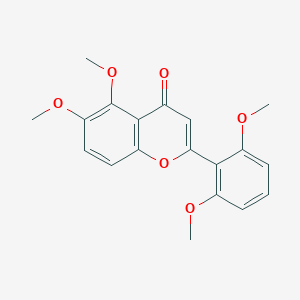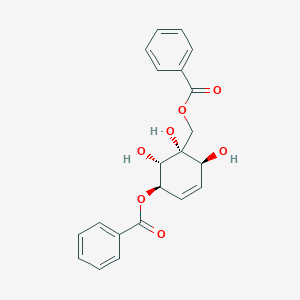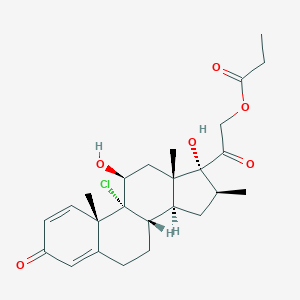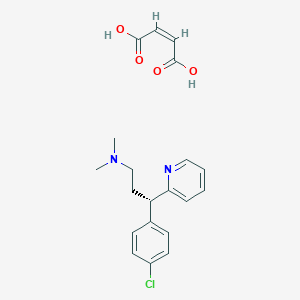
Dexchlorpheniramine maleate
Übersicht
Beschreibung
Dexchlorpheniramine maleate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . These symptoms may include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction . It also blocks another natural substance made by your body (acetylcholine), which helps lessen symptoms such as watery eyes and runny nose .
Molecular Structure Analysis
Dexchlorpheniramine maleate has a molecular formula of C20H23ClN2O4 . Its average mass is 390.861 Da and its monoisotopic mass is 390.134644 Da . It is the pharmacologically active dextrorotatory isomer of chlorpheniramine .
Physical And Chemical Properties Analysis
Dexchlorpheniramine maleate is a white, odorless crystalline powder that is freely soluble in water . Its molecular formula is C16H19ClN2·C4H4O4, and it has a molecular weight of 390.86 .
Wissenschaftliche Forschungsanwendungen
Dexchlorpheniramine Maleate in Allergic Reactions
Dexchlorpheniramine maleate is indicated for adjunctive therapy in allergic and anaphylactic reactions. It is a potent antihistamine with anticholinergic and sedative actions, making it effective in treating symptoms of allergic reactions .
Pharmaceutical Quality Testing
As a USP reference standard, Dexchlorpheniramine maleate is used in specified quality tests and assays as part of pharmaceutical quality control processes .
In Vitro Release Studies
Researchers have studied the in vitro release of Dexchlorpheniramine maleate from aqueous phases and water/oil emulsions (creams) with various penetration enhancers. This research is crucial for understanding how the drug releases from topical formulations .
Antihistamine Applications
Dexchlorpheniramine maleate is used as a first-generation antihistamine to treat allergic and vasomotor rhinitis, allergic conjunctivitis, and mild urticaria and angioedema. Its efficacy in these conditions is well-documented .
Simultaneous Assay Development
A validated HPLC method has been developed for the simultaneous determination of betamethasone, dexchlorpheniramine maleate, and sodium benzoate in pharmaceutical syrup. This assay is important for the quality control of combination drug formulations .
Wirkmechanismus
Target of Action
Dexchlorpheniramine maleate is designed to interact with the H1 receptor , which plays a crucial role in mediating allergic responses . By targeting this receptor, the drug can effectively alleviate symptoms associated with allergic reactions .
Mode of Action
Dexchlorpheniramine maleate competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . It is the predominant active isomer of chlorpheniramine and is approximately twice as active as the racemic compound .
Biochemical Pathways
In allergic reactions, an allergen binds to IgE antibodies on mast cells and basophils. Once this occurs, IgE receptors crosslink with each other, triggering a series of events that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Histamine can react with local or widespread tissues through histamine receptors .
Pharmacokinetics
Dexchlorpheniramine maleate is well absorbed following oral administration, but only 25–45% of a single oral dose reaches the systemic circulation as unchanged drug . It is metabolized in the liver and excreted in urine within 24 hours . The elimination half-life is 20-30 hours .
Result of Action
Histamine, acting on H1-receptors, produces pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . Dexchlorpheniramine maleate, being a histamine H1 antagonist, can effectively alleviate these symptoms .
Safety and Hazards
Dexchlorpheniramine maleate may cause drowsiness, dizziness, constipation, stomach upset, blurred vision, or dry mouth/nose/throat . It’s not recommended for use in children younger than 6 years unless specifically directed by a doctor . Overdose may cause hallucinations, convulsions, or death . It’s also not recommended for use in nursing mothers .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKFASWICGISY-DASCVMRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017216 | |
| Record name | (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. Dexchlorpheniramine is the predominant active isomer of chlorpheniramine and is approximately twice as active as the racemic compound. | |
| Record name | Dexchlorpheniramine maleate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dexchlorpheniramine maleate | |
CAS RN |
2438-32-6 | |
| Record name | Dexchlorpheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexchlorpheniramine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexchlorpheniramine maleate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09555 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXCHLORPHENIRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10YD955QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dexchlorpheniramine maleate is a first-generation H1-receptor antagonist. It competitively binds to the histamine H1 receptor, primarily in the peripheral tissues, preventing the binding of histamine. [] This competitive antagonism inhibits histamine-mediated actions such as bronchoconstriction, vasodilation, and increased capillary permeability, thus alleviating allergic symptoms. []
ANone: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in publicly available chemical databases. It is crucial to consult these reliable sources for accurate structural data.
A: Research indicates that dexchlorpheniramine maleate demonstrates compatibility with various excipients. For instance, studies have explored its incorporation into controlled-release formulations using polymers like hydroxypropyl methylcellulose (HPMC) and Carbopol 934P. [, ] Additionally, studies using Eudragit L30D as an enteric coating for tablets and pellets containing dexchlorpheniramine maleate have been conducted. [] These findings highlight the feasibility of formulating this drug with different excipients for desired drug delivery profiles.
ANone: Dexchlorpheniramine maleate is not known to possess catalytic properties. Its primary function is as a pharmaceutical active ingredient.
ANone: The provided research abstracts do not delve into specific computational chemistry studies or QSAR models developed for dexchlorpheniramine maleate.
A: Dexchlorpheniramine maleate is the dextrorotatory isomer of chlorpheniramine maleate. This chirality is crucial for its specific binding affinity to the H1 receptor. [] Modifications to this chiral center or other key structural features can significantly impact its activity, potency, and selectivity.
A: Research has focused on developing sustained-release formulations of dexchlorpheniramine maleate to prolong its therapeutic effect and improve patient compliance. Studies explored incorporating the drug into floating tablets using HPMC and Carbopol 934P to achieve prolonged gastric residence time. [] Furthermore, enteric-coated tablets and pellets utilizing Eudragit L30D have been investigated to protect the drug from degradation in the stomach and target its release in the intestine. []
ANone: The provided abstracts primarily focus on the pharmaceutical and analytical aspects of dexchlorpheniramine maleate. Information regarding specific SHE regulations and compliance is not discussed.
A: Studies investigating the pharmacokinetics of oral solutions containing dexchlorpheniramine maleate revealed that its plasma concentration curve conforms to a one-compartment model. [] The study observed a linear relationship between the dose and key pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-∞, suggesting dose-proportional pharmacokinetics within the studied dosage range. []
A: Yes, clinical trials have been conducted to assess the efficacy and safety of dexchlorpheniramine maleate in treating seasonal allergic rhinitis. [, ] One study directly compared dexchlorpheniramine maleate sustained-release tablets with budesonide nasal spray. While budesonide demonstrated superior efficacy in relieving nasal blockage, dexchlorpheniramine maleate was associated with drowsiness, a common side effect of first-generation antihistamines. []
ANone: The concept of resistance is not typically applicable to antihistamines like dexchlorpheniramine maleate, as they act by competitively blocking histamine receptors rather than targeting a specific biological pathway.
A: The provided research highlights efforts to optimize drug delivery and potentially enhance targeting through the development of sustained-release formulations. These include floating tablets designed to prolong gastric residence time and enteric-coated formulations aimed at bypassing the acidic environment of the stomach and releasing the drug in the intestine. [, ]
ANone: The research primarily focuses on the pharmaceutical and analytical aspects of dexchlorpheniramine maleate, without delving into specific biomarkers or diagnostic applications.
ANone: Several analytical techniques have been utilized to quantify dexchlorpheniramine maleate. These include:
- High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed and validated for the simultaneous determination of dexchlorpheniramine maleate with other active ingredients in pharmaceutical formulations like syrups. []
- Ultraviolet (UV) Spectrophotometry: UV spectrophotometry, particularly using the multiple wavelength method, has been employed to determine dexchlorpheniramine maleate levels in tablet formulations. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): A validated LC-MS method has been developed and successfully applied to analyze dexchlorpheniramine maleate in human plasma for clinical studies. []
A: One study evaluated the acute toxicity of various drug formulations, including dexchlorpheniramine maleate, on Aliivibrio fischeri, a marine bacterium commonly used in ecotoxicological testing. [] Interestingly, the study revealed that while dexchlorpheniramine maleate itself was not toxic, certain formulations containing the drug exhibited toxicity to A. fischeri. [] This highlights the potential contribution of pharmaceutical excipients to the environmental toxicity of drug products.
A: Research utilizing different in vitro dissolution methods demonstrated that the formulation significantly impacts the drug release profile of dexchlorpheniramine maleate. For example, enteric-coated pellets exhibited variations in both the onset of release and dissolution rate depending on the coating thickness, while coated tablets primarily showed variations in the onset of release. [] These findings underscore the importance of formulation design in controlling drug release.
A: The provided research abstracts emphasize the importance of method validation for analytical techniques employed to quantify dexchlorpheniramine maleate. Studies highlight the validation of HPLC, LC-MS, and UV spectrophotometry methods following regulatory guidelines. [, , ] This rigorous validation ensures the accuracy, precision, and reliability of the analytical data generated for research and quality control purposes.
ANone: Although not explicitly discussed, the emphasis on analytical method validation in the research underscores the importance of quality control and assurance in the development, manufacturing, and distribution of dexchlorpheniramine maleate-containing products.
ANone: The provided research primarily focuses on specific aspects of dexchlorpheniramine maleate, such as formulation, analytical methods, and some clinical and toxicological data. These abstracts do not offer insights into immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, or the historical context of the drug.
ANone: The research showcases the interdisciplinary nature of pharmaceutical science. Studies on dexchlorpheniramine maleate involve contributions from various disciplines, including:
- Pharmaceutics: Formulation development, drug delivery optimization, and dissolution studies [, , ]
- Analytical Chemistry: Development and validation of analytical methods for drug quantification [, , ]
- Pharmacology: Understanding the drug's mechanism of action, pharmacokinetic profile, and potential drug interactions [, ]
- Clinical Research: Evaluating the drug's efficacy and safety in clinical trials [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



